molecular formula C16H18N2O B15058494 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

Cat. No.: B15058494
M. Wt: 254.33 g/mol
InChI Key: RFQFFWMOVDUUOG-UHFFFAOYSA-N
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Description

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes an indoline moiety fused with a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with indoline in the presence of a suitable reducing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoline and pyridine derivatives, which can have different functional groups such as halides, amines, and thiols.

Scientific Research Applications

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent.

    Medicine: The compound is being investigated for its potential use in the treatment of diseases such as ischemic stroke and diabetes.

    Industry: In the industrial sector, the compound is used in the development of smart materials, sensors, and other advanced technologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C16H18N2O/c1-12-13(9-11-19)6-7-16(17-12)18-10-8-14-4-2-3-5-15(14)18/h2-7,19H,8-11H2,1H3

InChI Key

RFQFFWMOVDUUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CCO

Origin of Product

United States

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